

Application Notes and Protocols: Total Synthesis of Dipsanoside A and Its Analogues

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Compound of Interest

Compound Name: *Dipsanoside A*

Cat. No.: *B13905939*

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These application notes provide a detailed overview of the first enantioselective total synthesis of **Dipsanoside A**, a complex tetrairidoid glucoside. The synthesis was achieved through a divergent strategy, utilizing sequential condensation reactions of loganin and secologanin derivatives. This document offers comprehensive experimental protocols for key reactions, quantitative data summaries, and workflow diagrams to aid in the replication and further investigation of this synthetic route and its potential analogues.

Quantitative Data Summary

The following tables summarize the yields for the key steps in the total synthesis of **Dipsanoside A**.

Table 1: Synthesis of Key Intermediates

Step	Intermediate	Starting Material	Reagents and Conditions	Yield (%)
1	Loganin Derivative	Secologanin	1. NaBH ₄ , MeOH, 0 °C; 2. Ac ₂ O, pyridine, DMAP, CH ₂ Cl ₂ , 0 °C to rt	85 (2 steps)
2	Secologanin Derivative	Secologanin	1. TBDPSCI, imidazole, DMF, 0 °C to rt; 2. Ac ₂ O, pyridine, DMAP, CH ₂ Cl ₂ , 0 °C to rt	92 (2 steps)

Table 2: Fragment Coupling and Final Product Formation

Step	Product	Reactant 1	Reactant 2	Reagents and Conditions	Yield (%)
3	Dimer Intermediate	Loganin Derivative	Secologanin Derivative	TMSOTf, CH ₂ Cl ₂ , -78 °C	75
4	Tetramer Intermediate	Dimer Intermediate	Dimer Intermediate	TMSOTf, CH ₂ Cl ₂ , -78 °C	68
5	Dipsanoside A	Tetramer Intermediate		1. K ₂ CO ₃ , MeOH, rt; 2. HF·Pyridine, THF, 0 °C to rt	89 (2 steps)

Experimental Protocols

Protocol 1: Synthesis of Loganin Derivative (Key Intermediate)

- **Reduction of Secologanin:** To a solution of secologanin (1.0 g, 2.56 mmol) in methanol (25 mL) at 0 °C, sodium borohydride (0.19 g, 5.12 mmol) was added portionwise. The reaction mixture was stirred for 30 minutes at 0 °C.
- **Quenching and Extraction:** The reaction was quenched by the addition of acetone (5 mL). The solvent was removed under reduced pressure. The residue was co-evaporated with methanol (3 x 10 mL). The resulting crude product was dissolved in a mixture of water (20 mL) and ethyl acetate (20 mL). The aqueous layer was extracted with ethyl acetate (3 x 20 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
- **Acetylation:** The crude product was dissolved in dichloromethane (20 mL). Pyridine (1.03 mL, 12.8 mmol), 4-(dimethylamino)pyridine (31 mg, 0.256 mmol), and acetic anhydride (1.21 mL, 12.8 mmol) were added sequentially at 0 °C. The reaction mixture was stirred at room temperature for 12 hours.
- **Work-up and Purification:** The reaction was quenched with saturated aqueous sodium bicarbonate (20 mL). The aqueous layer was extracted with dichloromethane (3 x 20 mL). The combined organic layers were washed with 1 M HCl, saturated aqueous sodium bicarbonate, and brine, then dried over anhydrous sodium sulfate, and concentrated. The residue was purified by silica gel column chromatography (ethyl acetate/hexane = 1:2) to afford the loganin derivative.

Protocol 2: Glycosylation for Dimer Formation

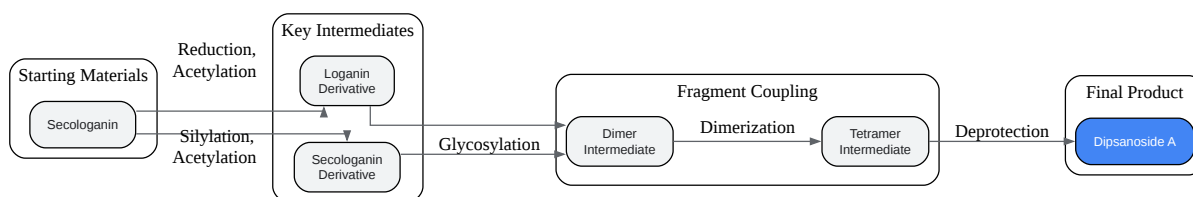
- **Preparation of Reactants:** To a solution of the loganin derivative (100 mg, 0.18 mmol) and the secologanin derivative (138 mg, 0.27 mmol) in anhydrous dichloromethane (5 mL) was added activated molecular sieves 4Å (200 mg). The mixture was stirred for 30 minutes at room temperature under an argon atmosphere.
- **Glycosylation Reaction:** The mixture was cooled to -78 °C, and trimethylsilyl trifluoromethanesulfonate (TMSOTf, 6.5 µL, 0.036 mmol) was added dropwise. The reaction was stirred at -78 °C for 2 hours.

- **Quenching and Purification:** The reaction was quenched with saturated aqueous sodium bicarbonate (5 mL). The mixture was filtered through Celite, and the filtrate was extracted with dichloromethane (3 x 10 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue was purified by preparative thin-layer chromatography (ethyl acetate/hexane = 1:3) to yield the dimer intermediate.

Protocol 3: Deprotection to Yield Dipsanoside A

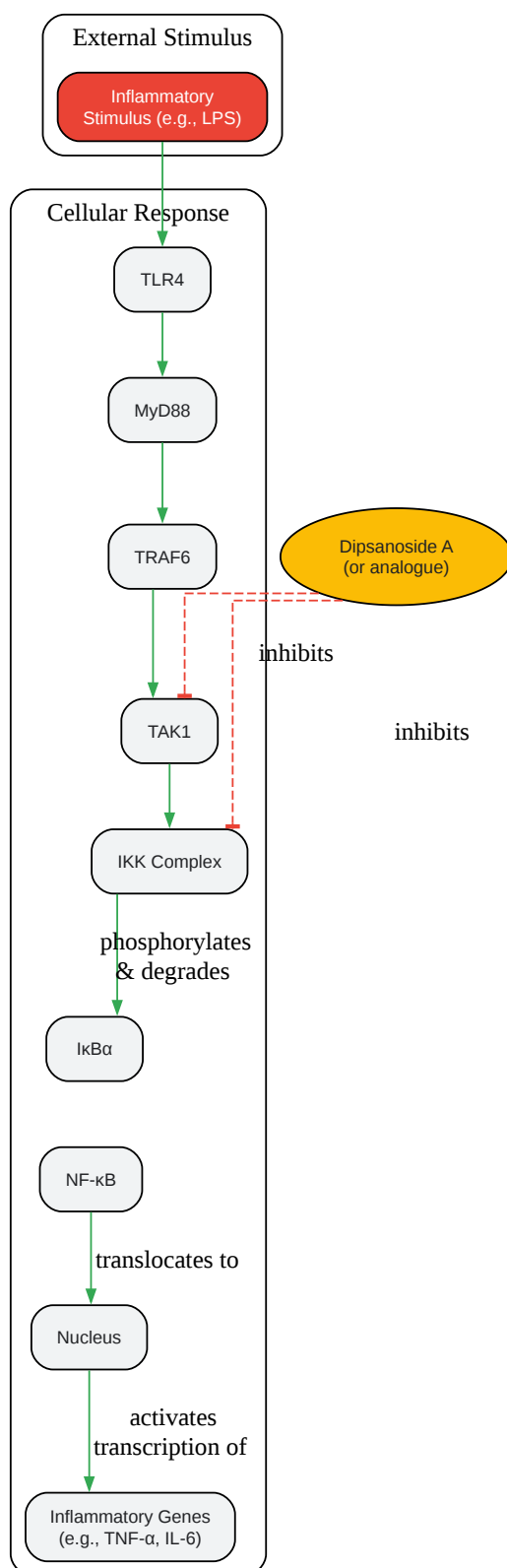
- **Deacetylation:** To a solution of the fully protected tetramer intermediate (50 mg, 0.028 mmol) in methanol (2 mL) was added potassium carbonate (11.6 mg, 0.084 mmol). The mixture was stirred at room temperature for 3 hours.
- **Work-up:** The reaction mixture was neutralized with Amberlite IR120 H+ resin. The resin was filtered off, and the filtrate was concentrated under reduced pressure.
- **Desilylation:** The crude product was dissolved in tetrahydrofuran (1 mL), and HF·Pyridine (70% in pyridine, 0.1 mL) was added at 0 °C. The reaction mixture was stirred at room temperature for 12 hours.
- **Final Purification:** The reaction was quenched by the addition of saturated aqueous sodium bicarbonate. The mixture was then purified by reversed-phase HPLC (or C18 solid-phase extraction) to afford **Dipsanoside A**.

Visualizations



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Caption: Workflow for the total synthesis of **Dipsanoside A**.



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Caption: Postulated anti-inflammatory signaling pathway for iridoids.

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